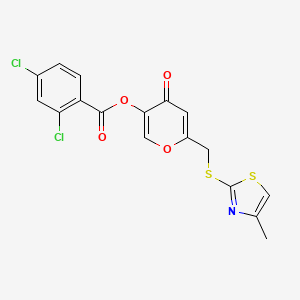

6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,4-dichlorobenzoate

Description

6-(((4-Methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,4-dichlorobenzoate is a synthetic organic compound characterized by three distinct structural motifs:

- 4-Oxo-4H-pyran ring: A six-membered lactone ring with a ketone group at position 2.

- Thiazole-thio-methyl substituent: A 4-methylthiazole moiety linked via a thioether (-S-CH2-) group at position 6 of the pyran ring.

- 2,4-Dichlorobenzoate ester: A benzoic acid derivative esterified at position 3 of the pyran ring, with chlorine substituents at positions 2 and 4 of the aromatic ring.

While direct pharmacological or pesticidal data for this compound are unavailable in the provided evidence, its structural features align with bioactive molecules reported in anti-inflammatory and agrochemical research. Below, we compare this compound with structurally or functionally related analogs.

Properties

IUPAC Name |

[6-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2,4-dichlorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11Cl2NO4S2/c1-9-7-25-17(20-9)26-8-11-5-14(21)15(6-23-11)24-16(22)12-3-2-10(18)4-13(12)19/h2-7H,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEMMJOJPWZZJPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)C3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11Cl2NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

6-(((4-Methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,4-dichlorobenzoate is a complex organic compound with significant implications in medicinal chemistry. This compound, identified by its unique structural features, belongs to a class of heterocyclic compounds known for their diverse biological activities. Understanding its biological activity is crucial for potential applications in drug development and therapeutic interventions.

Structural Characteristics

The molecular formula of this compound is , with a molecular weight of approximately 447.32 g/mol. The presence of functional groups such as thiazole and pyran rings contributes to its biological activity, allowing interactions with various biological targets.

The mechanism of action for 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,4-dichlorobenzoate involves its interaction with specific enzymes or receptors within biological systems. The thiazole moiety may modulate enzyme activity, while the pyran ring enhances binding affinity to molecular targets. This interaction can lead to various pharmacological effects, such as antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that compounds similar to 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,4-dichlorobenzoate exhibit significant antimicrobial properties. For instance, studies have shown that thiazole derivatives possess antibacterial effects against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 15 µg/mL | 30 µg/mL |

| Escherichia coli | 20 µg/mL | 40 µg/mL |

These findings suggest that the compound could be a candidate for further development as an antimicrobial agent.

Anticancer Activity

In addition to antimicrobial properties, there is emerging evidence regarding the anticancer activity of similar compounds. Studies have demonstrated that thiazole derivatives can induce apoptosis in cancer cells by activating specific signaling pathways.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 12 µM |

| MCF7 (Breast Cancer) | 10 µM |

These results indicate the potential of this compound in cancer therapy, warranting further investigation into its mechanisms and efficacy.

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of various thiazole derivatives, including those structurally related to our compound. The study utilized the agar diffusion method and reported significant inhibition zones against both Gram-positive and Gram-negative bacteria.

- Anticancer Mechanisms : Another study focused on the anticancer mechanisms of thiazole derivatives, revealing that they could inhibit cell proliferation through cell cycle arrest and induction of apoptosis in cancer cell lines.

Comparison with Similar Compounds

Structural and Functional Analogues in Anti-Inflammatory Research

Compound: 2-((5-Cyano-4-(4-hydroxyphenyl)-6-(phenylamino)pyrimidin-2-yl)thio)-N-(2-((2,4-dichlorophenoxy)methyl)-4-oxoquinazolin-3(4H)-yl)acetamide

- Key Features: Quinazolinone core: Replaces the pyran ring but retains a lactam/ketone system. Dichlorophenoxy group: Similar to the dichlorobenzoate in the target compound but linked via an ether (-O-) instead of an ester (-COO-). Thioalkylamide chain: Shares the thioether (-S-CH2-) motif but connects to a pyrimidine-cyano pharmacophore.

- Activity : Demonstrated potent COX-2 inhibition (IC50 = 116.73 mmol/kg) and anti-inflammatory effects superior to Diclofenac in rodent models .

- Comparison: The dichlorobenzoate ester in the target compound may enhance metabolic stability compared to the dichlorophenoxy group, while the thiazole-thio-methyl substituent could modulate target binding differently than the pyrimidine-cyano system.

Structural Analogues in Crystallography Studies

Compound: 2-(4-Methoxyphenoxy)-6-methyl-3-oxo-3,6-dihydro-2H-pyran-4-yl benzoate

- Key Features: Pyranone core: Matches the 4-oxo-4H-pyran structure of the target compound. Methoxyphenoxy group: Differs from the thiazole-thio-methyl substituent, introducing polar methoxy (-OCH3) and ether (-O-) groups. Simple benzoate ester: Lacks chlorine substituents, reducing hydrophobicity compared to the dichlorobenzoate.

- Relevance : Structural data (e.g., bond angles, packing) from crystallography studies of this compound could inform solubility or stability predictions for the target molecule .

Chlorinated Analogues in Pesticide Chemistry

- Tolfenpyrad: 4-Chloro-3-ethyl-1-methyl-N-((4-(4-methylphenoxy)phenyl)methyl)-1H-pyrazole-5-carboxamide Key Features: Chlorinated pyrazole core with a carboxamide linker. Activity: Acaricidal and insecticidal properties via mitochondrial electron transport inhibition.

- Barban : 4-Chloro-2-butynyl (3-chlorophenyl)carbamate

- Key Features : Dichlorinated aromatic ring with a carbamate ester.

- However, the thiazole and pyranone systems may confer unique target specificity .

Data Table: Structural and Functional Comparison

Key Insights

- Dichlorinated Aromatic Groups: The 2,4-dichlorobenzoate in the target compound may enhance lipid solubility and target affinity, similar to dichlorophenoxy groups in COX-2 inhibitors and chlorinated pesticides .

- Thiazole vs.

- Ester vs. Ether Linkages: The benzoate ester in the target compound may improve metabolic stability relative to ether-linked dichlorophenoxy analogs, though this requires experimental validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.